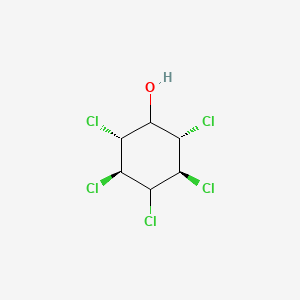

2,3,4,5,6-Pentachlorocyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Beta-2,3,4,5,6-Pentachlorocyclohexanol is a member of cyclohexanols.

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

Biodegradation of Hexachlorocyclohexane (HCH)

One of the primary applications of 2,3,4,5,6-pentachlorocyclohexanol is its role as an intermediate in the biodegradation of hexachlorocyclohexane (HCH), a persistent organic pollutant. Research has demonstrated that specific bacterial strains can convert HCH into this compound through enzymatic processes. For instance, the enzyme LinB from Sphingobium indicum effectively catalyzes this conversion as part of its metabolic pathway to degrade HCH derivatives .

Case Study: Bacterial Degradation Pathways

A study highlighted the ability of certain bacteria to utilize this compound as a substrate for further degradation into less harmful compounds. This process involves two-step dehalogenation where this compound is converted into 2,3,5,6-tetrachlorocyclohexane-1,4-diol . The efficiency of these pathways varies among bacterial strains due to genetic variations affecting enzyme activity .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as a valuable intermediate in the synthesis of other chlorinated compounds. Its structure allows for further chemical modifications that can lead to the production of various derivatives with potential applications in pharmaceuticals and agrochemicals .

Research Findings on Synthesis

Research has shown that through controlled chemical reactions involving this compound, researchers can produce novel compounds with enhanced biological activities. For example, studies have explored the synthesis of nitrogen-containing heterocycles from chlorinated cyclohexanols which exhibit promising anticancer properties .

Toxicological Studies

Assessment of Toxicity and Environmental Impact

Due to its chlorinated nature and persistence in the environment, this compound has been subject to toxicological assessments. Studies have evaluated its effects on aquatic organisms and soil microbiota to understand its ecological impact better. The findings suggest that while it is less toxic than some other chlorinated compounds like HCH itself, it still poses risks under certain environmental conditions .

Analytical Chemistry

Detection and Quantification Techniques

The detection of this compound in environmental samples is crucial for monitoring pollution levels. Gas chromatography coupled with mass spectrometry (GC-MS) has been effectively employed for its quantification in contaminated sites. This method allows for sensitive detection even at low concentrations and provides insights into the degradation pathways occurring in situ .

Eigenschaften

Molekularformel |

C6H7Cl5O |

|---|---|

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

(2R,3S,5R,6S)-2,3,4,5,6-pentachlorocyclohexan-1-ol |

InChI |

InChI=1S/C6H7Cl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,12H/t1?,2-,3+,4+,5-,6? |

InChI-Schlüssel |

DOMHZVJNLCAZSA-UYSNGIAKSA-N |

SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |

Isomerische SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O |

Synonyme |

2,3,4,5,6-pentachlorocyclohexanol PCHL cpd |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.